7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Description
BenchChem offers high-quality 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLOHRHBYKOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535718 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93591-69-6 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and Its Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]oxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on the basic properties of the less-documented 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and provides a comprehensive overview of its readily available synthetic precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one . Understanding the characteristics of this precursor is crucial for any research endeavor aimed at synthesizing and exploring the therapeutic potential of its deoxygenated analogue. The presence of a bromine atom on the aromatic ring offers a versatile handle for further chemical modifications, making these compounds valuable building blocks in drug discovery programs.[1] This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of these molecules, providing a foundational resource for researchers in the field.
Physicochemical Properties
The majority of commercially available and documented data pertains to the ketone precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The properties of the target molecule, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, can be inferred from this data and from the general properties of related dihydro-benzo[b]oxepines.
Table 1: Physicochemical Properties of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
| Property | Value | Source |
| CAS Number | 55580-08-0 | [2] |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 118-127 °C at 5 mmHg | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
The deoxygenation of the ketone at position 5 to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine would result in a decrease in molecular weight and a likely change in physical state and boiling point. The removal of the polar carbonyl group would decrease the boiling point and may result in a less colored or colorless liquid.
Synthesis and Reactivity
The primary route to obtaining 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine involves the chemical reduction of its corresponding ketone. The precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and anxiolytics.[3]
Synthesis of the Precursor: 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
While specific synthetic details for this precursor are not extensively published in readily available literature, the general synthesis of 3,4-dihydro-2H-benzo[b]oxepin-5-ones involves intramolecular cyclization reactions. These methods often start from substituted phenols and employ multi-step sequences to construct the seven-membered ring.
Conversion to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine: Deoxygenation of the Ketone
The transformation of the carbonyl group in 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one to a methylene group is a standard organic transformation. Two classical methods are particularly well-suited for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.
1. Clemmensen Reduction (Acidic Conditions)
This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.
-
Experimental Protocol (General):
-
Activate zinc metal by treating it with a solution of mercuric chloride.
-
Decant the aqueous solution and wash the amalgamated zinc with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Wolff-Kishner Reduction (Basic Conditions)
This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is suitable for substrates that are sensitive to acid.
-
Experimental Protocol (Huang-Minlon Modification):
-
To a flask containing diethylene glycol, add 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone and the distillation of water (typically around 130-140 °C).
-
After the initial reaction, increase the temperature to around 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine by column chromatography or distillation.
-
Caption: Synthetic routes to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
Reactivity of the Bromo-Substituent
The bromine atom at the 7-position of the benzo[b]oxepine ring is a key functional group for further synthetic diversification. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of the bromo-substituent in these reactions is generally high, making it a valuable synthetic handle.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the dihydro-oxepine ring.
-
Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the substituted benzene ring. The bromine atom will influence the chemical shifts, with protons ortho and para to the bromine being shifted downfield.
-
Aliphatic Region (δ 2.0-4.5 ppm): Signals for the three methylene groups (-CH₂-) of the dihydro-oxepine ring. These would likely appear as complex multiplets due to spin-spin coupling. The -OCH₂- group would be the most downfield of the aliphatic protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.
-
Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons. The carbon attached to the bromine atom (C-7) will have a characteristic chemical shift, typically in the range of δ 110-120 ppm.
-
Aliphatic Region (δ 20-70 ppm): Three signals for the methylene carbons. The carbon of the -OCH₂- group will be the most downfield in this region.
Mass Spectrometry
The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Applications in Research and Drug Discovery
The 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The dibenzo[b,f]oxepine framework, a related structure, is found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective properties.[4]
The precursor, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is noted for its utility in the development of pharmaceuticals for mental health treatments.[3] By extension, its deoxygenated and further derivatized analogues could be explored for similar or novel activities. The bromine atom allows for the facile introduction of various pharmacophores, enabling the exploration of chemical space around the core structure.
Caption: A potential workflow for drug discovery using the title compound.
Safety and Handling
Specific safety data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is not available. However, based on the data for the ketone precursor and general laboratory safety principles, the following precautions should be taken:
-
Hazard Classifications (for the ketone precursor): Aquatic Chronic 2.
-
Hazard Statements (for the ketone precursor): H411 - Toxic to aquatic life with long lasting effects.
-
Precautionary Statements (for the ketone precursor): P273 - Avoid release to the environment. P391 - Collect spillage. P501 - Dispose of contents/container in accordance with local regulations.
It is recommended to handle 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
References
-
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one - EPA. (2025, October 15). Retrieved February 23, 2026, from [Link]
-
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one - Prefeitura do Rio. (n.d.). Retrieved February 23, 2026, from [Link]
-
Base-Promoted Synthesis of Multisubstituted Benzo[b][2][3]oxazepines - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd. (n.d.). Retrieved February 23, 2026, from [Link]
-
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific - Fisher Scientific. (n.d.). Retrieved February 23, 2026, from [Link]
-
Proton NMR Table - MSU chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved February 23, 2026, from [Link]
-
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (2023, July 27). Retrieved February 23, 2026, from [Link]
-
Pharmaceuticals - BSEF. (n.d.). Retrieved February 23, 2026, from [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27). Retrieved February 23, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved February 23, 2026, from [Link]
-
7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE - precisionFDA. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
A Comprehensive Technical Guide to 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS No. 55580-08-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique benzoxepine scaffold, combined with the reactivity imparted by the bromine substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] This technical guide provides an in-depth overview of the core aspects of this compound, including its synthesis, characterization, applications in drug discovery, and analytical methods for quality control. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Physicochemical Properties and Specifications
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is typically supplied as a yellow liquid. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 55580-08-0[1] |
| Molecular Formula | C₁₀H₉BrO₂[1] |
| Molecular Weight | 241.08 g/mol [1] |
| Appearance | Yellow liquid[1] |
| Boiling Point | 118-127 °C at 5 mmHg[1] |
| Purity | ≥ 98% (GC)[1] |
| Storage Conditions | 0-8°C[1] |
Synthesis and Mechanism
The synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is most commonly achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a suitable precursor, typically a 3-(bromophenoxy)propanoic acid, in the presence of a strong acid catalyst.
Reaction Mechanism
The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the benzene ring to form the seven-membered oxepine ring.
Caption: Proposed reaction mechanism for the synthesis of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one via intramolecular Friedel-Crafts acylation.
Representative Experimental Protocol
-
Preparation of the Precursor: 3-(4-Bromophenoxy)propanoic acid is prepared by the reaction of 4-bromophenol with 3-chloropropanoic acid under basic conditions.
-
Cyclization: The 3-(4-Bromophenoxy)propanoic acid is dissolved in a suitable solvent (e.g., dichloromethane).
-
A Lewis acid catalyst, such as polyphosphoric acid or Eaton's reagent, is added to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by pouring it into ice water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is not widely available in the public domain. Therefore, researchers should perform comprehensive characterization of the synthesized or purchased material. The following table provides expected chemical shifts for ¹H and ¹³C NMR based on the analysis of structurally related compounds.
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic-H | 7.0 - 7.8 |
| -O-CH₂- | 4.2 - 4.6 |
| -CH₂-C=O | 2.8 - 3.2 |
| ¹³C NMR | |
| C=O | 190 - 200 |
| Aromatic-C | 110 - 160 |
| -O-CH₂- | 65 - 75 |
| -CH₂-C=O | 35 - 45 |
Applications in Drug Discovery and Development
The benzoxepine scaffold is a privileged structure in medicinal chemistry, and 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one serves as a key starting material for the synthesis of various therapeutic agents.[1][2]
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders, type II diabetes, and some cancers.[3] The benzoxepine core of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a suitable scaffold for the design of novel GSK-3 inhibitors. The bromine atom provides a handle for further chemical modifications to optimize the potency and selectivity of these inhibitors.
Central Nervous System (CNS) Active Agents
This compound is a valuable intermediate in the synthesis of antidepressants and anxiolytics.[1][2] The benzoxepine moiety is present in several CNS-active drugs, and the bromo-substitution allows for the introduction of various pharmacophores to modulate the activity of the final compounds on neurotransmitter systems.[2]
Anti-inflammatory and Anti-cancer Agents
Researchers are also exploring the potential of derivatives of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as anti-inflammatory and anti-cancer agents.[2] The versatile nature of this building block allows for the creation of diverse chemical libraries for screening against these and other therapeutic targets.
Caption: Role of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a versatile intermediate in drug discovery.
Analytical Methods for Quality Control
Ensuring the purity and identity of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is critical for its use in research and development. Chromatographic techniques are the most common methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for determining the purity of this compound. While a specific validated method for this compound is not published, a general method for related aromatic ketones can be adapted.
| HPLC Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC can also be used for purity assessment, particularly for checking for volatile impurities. The compound's boiling point suggests that it is amenable to GC analysis.
Safety and Handling
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
| Safety Aspect | Information |
| GHS Pictogram | GHS09 (Hazardous to the aquatic environment) |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
| Storage Class | 10: Combustible liquids |
It is recommended to store the compound at 0-8°C to maintain its stability.[1]
Conclusion
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the synthesis of a range of biologically active molecules, particularly GSK-3 inhibitors and CNS-active agents, makes it a compound of significant interest. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and handling, with the aim of facilitating its effective use in the laboratory. Further research into the synthesis of novel therapeutic agents from this intermediate is warranted and holds promise for the development of new medicines.
References
-
Design, Synthesis and Biological Evaluation of Benzothiazepinones (BTZs) as Novel non-ATP Competitive Inhibitors of Glycogen Synthase kinase-3β (GSK-3β). PubMed. Available at: [Link]
-
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]
-
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PMC. Available at: [Link]
-
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Prefeitura do Rio. Available at: [Link]
Sources
An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
This guide provides a comprehensive technical overview of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, a key heterocyclic scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents. This document delves into the compound's nomenclature, physicochemical properties, synthesis, characterization, and its significant role as a versatile building block in pharmaceutical research.
Compound Identification and Nomenclature
The molecule at the core of this guide is a brominated, seven-membered heterocyclic ketone.
Systematic IUPAC Name: 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
This name is derived by identifying the parent heterocycle, a benzoxepine, which consists of a benzene ring fused to an oxepine ring. The numbering of the bicyclic system begins at the atom following the fusion, proceeding around the larger ring. The bromine substituent is located at position 7. The ketone functional group is at position 5, and the dihydro- prefix indicates the saturation of two double bonds within the oxepine ring, specifically at positions 2 and 3, which is further clarified by the locant "2H" indicating the position of the saturated carbon atom that retains a hydrogen.
dot
Caption: Structure and IUPAC numbering of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. All quantitative data are summarized for clarity and ease of comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55580-08-0 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 118-127 °C at 5 mmHg | [1] |
| SMILES | Brc1ccc2OCCCC(=O)c2c1 | |
| InChI | 1S/C10H9BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Table 2: Safety and Handling Information
| Parameter | Information | Source |
| Pictogram | GHS09 (Hazardous to the aquatic environment) | |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273, P391, P501 | |
| Storage Class | 10 (Combustible liquids) | |
| Storage Conditions | Store at 0-8°C | [1] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [2] |
| In case of exposure | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. | [2] |
Synthesis and Mechanism
The construction of the benzoxepinone core is a key challenge in synthetic organic chemistry. While multiple strategies exist for the synthesis of benzoxepines, a common and effective method involves an intramolecular cyclization reaction. A plausible and widely-used synthetic approach starts from 4-bromophenol and involves a Williamson ether synthesis followed by a Friedel-Crafts acylation/cyclization.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process, providing a logical and scalable route to the target molecule.
dot
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(4-Bromophenoxy)butanoyl chloride
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C, add a solution of 4-bromophenol (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add 4-bromobutyryl chloride (1.05 eq.) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dichloromethane (DCM) at 0°C, add the crude 4-(4-bromophenoxy)butanoyl chloride from the previous step dissolved in DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one is typically achieved via column chromatography.
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 95:5).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a yellow liquid.[1]
Spectroscopic Characterization
Structural elucidation and confirmation of purity are paramount. The following table summarizes the expected spectroscopic data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one. Note: Experimental data should always be acquired for newly synthesized batches.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.6 (t, 2H, -OCH₂-), ~3.0 (t, 2H, -C(=O)CH₂-), ~2.2 (m, 2H, -CH₂CH₂CH₂-). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~195 (C=O), ~160 (Ar-C-O), ~138 (Ar-CH), ~132 (Ar-CH), ~122 (Ar-C-Br), ~121 (Ar-C), ~115 (Ar-CH), ~70 (-OCH₂-), ~40 (-C(=O)CH₂-), ~25 (-CH₂CH₂CH₂-). |
| IR (neat) | ν (cm⁻¹): ~2950 (C-H aliphatic), ~1680 (C=O, ketone), ~1590, 1480 (C=C aromatic), ~1250 (C-O ether), ~820 (C-H aromatic out-of-plane). |
| Mass Spec (EI) | m/z: 240/242 (M⁺, bromine isotope pattern), fragments corresponding to loss of C₂H₄, CO. |
Applications in Research and Development
The benzoxepinone scaffold is a "privileged structure" in medicinal chemistry, and the bromo-substituent at the 7-position provides a reactive handle for further synthetic diversification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
dot
Caption: Key application areas stemming from the core molecule.
-
Pharmaceutical Development : This compound is a documented intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system like antidepressants and anxiolytics.[1][3][4] Its rigid, three-dimensional structure is valuable for designing molecules that fit into specific protein binding pockets.
-
Neuroscience Research : The unique benzoxepine framework allows for the exploration of its effects on various neurotransmitter systems.[1][3] By modifying the core structure, researchers can develop selective ligands for receptors and enzymes involved in neurological pathways.
-
Organic Synthesis : The bromine atom serves as a versatile functional group for creating more complex molecules through cross-coupling reactions. This enables the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science.[3]
-
Biological Activity Studies : Researchers are actively investigating the potential for this scaffold to yield compounds with anti-inflammatory and anti-cancer properties.[3]
Conclusion
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one is a compound of significant interest due to its established role as a versatile intermediate in pharmaceutical and chemical research. Its synthesis, while requiring careful execution of standard organic transformations, is accessible. The true value of this molecule lies in its potential for derivatization, opening avenues to novel chemical entities with a wide range of potential therapeutic applications. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in advanced research programs.
References
- Prefeitura do Rio. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Retrieved February 23, 2026, from a cached version of a commercial webpage.
- Regione Veneto. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Retrieved February 23, 2026, from a cached version of a commercial webpage.
Sources
The Benzoxepine Core: A Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and its Analogs for Drug Discovery
Abstract
The 7-bromo-3,4-dihydro-2H-benzo[b]oxepine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural and electronic properties serve as a versatile foundation for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 7-bromo-3,4-dihydro-2H-benzo[b]oxepine and its analogs. We will explore its burgeoning potential in oncology, neuropharmacology, and inflammatory diseases, offering researchers, scientists, and drug development professionals a critical resource for harnessing the therapeutic promise of this compound class.
Introduction: The Significance of the Benzoxepine Scaffold
Seven-membered heterocyclic ring systems, particularly those containing an oxygen atom (oxepines), are integral components of numerous natural products and synthetic pharmaceuticals.[1][2] Among these, the benzoxepine framework, a fusion of a benzene ring and an oxepine ring, has garnered considerable attention for its broad spectrum of pharmacological activities.[1][3] The specific compound, 7-bromo-3,4-dihydro-2H-benzo[b]oxepine, and its ketone analog, 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, are recognized as valuable intermediates in the synthesis of novel therapeutic agents.[4][5] The presence of the bromine atom at the 7-position not only enhances the reactivity of the molecule for further chemical modifications but also plays a crucial role in modulating its biological effects.[4] This guide will delve into the synthetic strategies to access this core, the diverse biological activities of its derivatives, and the underlying mechanisms of action that make this scaffold a compelling starting point for drug discovery programs.
Synthetic Pathways to the 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine Core
The construction of the 7-bromo-3,4-dihydro-2H-benzo[b]oxepine core is a critical step in the exploration of its chemical space and therapeutic potential. A robust and efficient synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. While a direct, one-pot synthesis is not extensively documented, a logical and effective multi-step approach can be proposed based on established organic chemistry principles, commencing from the readily available starting material, 4-bromophenol.
Proposed Multi-Step Synthesis
This synthetic strategy involves a sequence of well-established reactions, including etherification, intramolecular cyclization, and subsequent functional group manipulations.
Experimental Protocol:
Step 1: Williamson Ether Synthesis of 1-(But-3-en-1-yloxy)-4-bromobenzene
To a solution of 4-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 2.0 eq.). The mixture is stirred at ambient temperature for approximately 30 minutes to facilitate the formation of the phenoxide. Subsequently, 4-bromobut-1-ene (1.2 eq.) is introduced, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-(but-3-en-1-yloxy)-4-bromobenzene, which can be purified by column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to form 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
The key ring-forming step is an intramolecular cyclization. A common and effective method for this transformation is a Friedel-Crafts type reaction using a strong acid catalyst. The 1-(but-3-en-1-yloxy)-4-bromobenzene (1.0 eq.) is dissolved in a suitable solvent, and a Lewis acid or a protic acid such as polyphosphoric acid (PPA) is added. The mixture is then heated to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the seven-membered oxepine ring. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the target compound, 7-bromo-3,4-dihydro-2H-benzo[b]oxepine.
An alternative approach for the cyclization involves an intramolecular Wittig reaction, which can provide a straightforward two-step synthesis of benzoxepinones.[6]
Caption: Proposed synthetic workflow for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
Biological Activities and Therapeutic Potential
The 7-bromo-3,4-dihydro-2H-benzo[b]oxepine scaffold and its analogs have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Derivatives of the benzoxepine core have exhibited significant potential as anticancer agents.[1]
-
Mechanism of Action: Tubulin Polymerization Inhibition: Certain dibenzo[b,f]oxepine derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to a delay in mitosis and ultimately triggers apoptosis (programmed cell death) in cancer cells.
-
Mechanism of Action: Cell Cycle Arrest: Some benzoxazepine derivatives have been shown to specifically inhibit the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231. The mechanism underlying this growth inhibition is the arrest of the cell cycle at the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase.
Table 1: Anticancer Activity of Selected Benzoxazepine Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 | Apoptosis induction |
| Compound 7c (a benzoxazepine-purine hybrid) | Various tumor cell lines | 0.42 - 0.86 | Caspase-1 activation, pyroptosis |
Data synthesized from available research literature.[1]
Caption: Anticancer mechanisms of benzoxepine derivatives.
Anti-inflammatory and Neuroprotective Effects
The benzoxepine scaffold has also shown promise in the treatment of inflammatory and neurodegenerative conditions.
-
Mechanism of Action: Modulation of Inflammatory Pathways: Certain benzoxepane derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action involves the inhibition of pyruvate kinase M2 (PKM2)-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This pathway is a key target for mitigating neuroinflammation, which is implicated in various brain diseases.
Neuropharmacological Applications
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and its analogs are valuable intermediates in the synthesis of pharmaceuticals targeting the central nervous system (CNS).[5]
-
Antidepressants and Anxiolytics: This class of compounds serves as a building block for the development of antidepressants and anxiolytics.[5] Their mechanism of action in this context is believed to involve the modulation of neurotransmitter systems, such as serotonin and dopamine.
-
Dopamine and Serotonin Receptor Modulation: Some benzazecine and benzazonine derivatives, which are structurally related to benzoxepines, have been investigated as potential ligands for dopamine (D1, D2, D4, D5) and serotonin (5-HT2A) receptors.[7][8] While the direct analogs of 7-bromo-3,4-dihydro-2H-benzo[b]oxepine have not been extensively studied for this activity, the broader class of benz-fused heterocycles shows potential for interacting with these key CNS targets.[9][10][11]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of benzoxepine analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.
-
Role of the 7-Bromo Substituent: The bromine atom at the 7-position is a key feature. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially affecting receptor binding and enzyme inhibition. Furthermore, it provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the SAR.
-
Impact of Substituents on the Benzene Ring: Studies on related heterocyclic systems, such as benzoxazoles, have shown that the nature and position of substituents on the benzene ring significantly impact biological activity.[12] For anticancer activity, the presence of an aromatic ring linked to a heterocyclic core generally increases potency.[3] In the context of anticonvulsant activity, a 4-fluorobenzylamino group at the 7-position of a 2H-1,4-benzoxazin-3(4H)-one scaffold was found to be the most potent.[13]
-
Influence of the Oxepine Ring Conformation: The seven-membered oxepine ring is non-planar and can adopt various conformations.[14] The specific conformation adopted by a particular analog can influence how it fits into a biological target's binding site, thereby affecting its activity.
Conclusion and Future Directions
The 7-bromo-3,4-dihydro-2H-benzo[b]oxepine core represents a highly promising scaffold in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its analogs make it a focal point for further investigation. Future research should concentrate on elucidating the precise molecular targets for its various pharmacological effects, particularly in the context of neuropharmacology. The development of more extensive and diverse libraries of analogs will be instrumental in refining the structure-activity relationships and optimizing the therapeutic potential of this versatile heterocyclic system. The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to advancing the frontiers of medicine through the exploration of novel chemical entities.
References
- Prefeitura do Rio. 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. [Online]
-
ResearchGate. Structural activity relationship (SAR) of compound 7 analogues. [Online] Available at: [Link]
-
ResearchGate. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. [Online] Available at: [Link]
-
Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Online] Available at: [Link]
-
PubMed. synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. [Online] Available at: [Link]
-
PubMed. Intramolecular Base-Free Catalytic Wittig Reaction: Synthesis of Benzoxepinones. [Online] Available at: [Link]
- ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Online]
-
PMC. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. [Online] Available at: [Link]
-
PubMed. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. [Online] Available at: [Link]
-
Wiley Online Library. Synthesis and Pharmacology of Novel 3‐Benzazecines and 3‐Benzazonines as Potential 5‐HT2A and Dopamine Receptor Ligands. [Online] Available at: [Link]
-
Chimica Techno Acta. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Online] Available at: [Link]
-
PubMed. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. [Online] Available at: [Link]
-
Frontiers. Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia. [Online] Available at: [Link]
-
MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Online] Available at: [Link]
-
MDPI. Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. [Online] Available at: [Link]
-
PMC. Natural Product-Inspired Dopamine Receptor Ligands. [Online] Available at: [Link]
-
PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Online] Available at: [Link]
- Beilstein Journals. Search Results. [Online]
-
PMC. 5-Bromo-2-(phenylamino)benzoic acid. [Online] Available at: [Link]
-
PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Online] Available at: [Link]
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Methodological & Application
Application Note: Synthesis Protocol for 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Executive Summary & Strategic Rationale
This application note details the optimized synthetic route for 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine (also referred to in varying nomenclature as 7-bromo-3,4-dihydro-2H-benzo[b]oxepine or 7-bromo-homochroman).
The benzoxepine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Selective Estrogen Receptor Modulators (SERMs), anti-depressants, and cardiovascular agents. The 7-bromo substituent is critical; it acts as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate library diversity.
Synthetic Strategy: We utilize a Friedel-Crafts Cycloacylation approach. While Ring-Closing Metathesis (RCM) is an academic alternative, the cycloacylation route is superior for scale-up due to lower cost, avoidance of heavy metal catalysts (Ru), and robust impurity profiles.
Core Workflow Visualization
The following diagram outlines the critical path and decision nodes for this synthesis.
Figure 1: Strategic workflow for the synthesis of the homochroman scaffold via Friedel-Crafts acylation.
Detailed Experimental Protocols
Phase 1: Precursor Assembly (Etherification & Hydrolysis)
Objective: Synthesize 4-(4-bromophenoxy)butyric acid. Rationale: Direct alkylation of the phenol with a butyric acid derivative establishes the tether length required for the 7-membered ring. We use the ester to prevent oligomerization, followed by hydrolysis.
Step 1.1: Williamson Ether Synthesis
-
Reagents: 4-Bromophenol (1.0 eq), Ethyl 4-bromobutyrate (1.2 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst). -
Solvent: Acetone (Reagent Grade) or Acetonitrile.
Protocol:
-
Charge a round-bottom flask with 4-bromophenol (e.g., 10.0 g) and anhydrous Acetone (100 mL).
-
Add
(16.0 g) and catalytic KI (0.96 g). Stir for 15 min at RT to form the phenoxide. -
Add Ethyl 4-bromobutyrate (13.5 g) dropwise.
-
Reflux the mixture (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until phenol is consumed. -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over
and concentrate.-
Expected Yield: >90% (Pale yellow oil).
-
Step 1.2: Ester Hydrolysis
Protocol:
-
Dissolve the crude ester in Methanol (50 mL).
-
Add 2N NaOH aqueous solution (3.0 eq).
-
Stir at RT for 4 hours (or mild heat
if sluggish). -
Workup: Evaporate MeOH. Acidify the aqueous residue with 1N HCl to pH ~2. The acid usually precipitates as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Purity should be >95% by NMR before proceeding to cyclization.
-
Phase 2: Ring Closure (The Critical Step)
Objective: Cyclization to 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one .
Mechanism: Intramolecular Friedel-Crafts Acylation.
Critical Note: Polyphosphoric Acid (PPA) is preferred over
Protocol:
-
Preparation: Pre-heat a commercially available PPA (approx. 10-15 g per 1 g of substrate) to
in a mechanical stirrer setup. Note: PPA is extremely viscous; magnetic stirring often fails. -
Addition: Add 4-(4-bromophenoxy)butyric acid (solid) in portions to the stirring PPA.
-
Reaction: Heat the mixture to
for 2–3 hours.-
Control: Do not exceed
to avoid bromination migration or ether cleavage.
-
-
Quench: Cool to
. Pour the reaction mixture slowly onto crushed ice (~500 g) with vigorous stirring. The complex will hydrolyze, and the product will precipitate. -
Extraction: Extract the aqueous slurry with
(3 x 100 mL). Wash combined organics with Sat. (to remove unreacted acid), water, and brine. -
Purification: Recrystallization from Hexane/EtOAc or flash chromatography (0-10% EtOAc in Hexane).
-
Target: White to off-white solid.
-
Validation: 1H NMR should show the disappearance of the carboxylic acid proton and the appearance of the triplet peaks characteristic of the cyclic ketone.
-
Phase 3: Reduction to the Tetrahydro Scaffold
Objective: Reduction of the C5 ketone to the methylene group to yield 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine . Method Selection: We recommend Ionic Hydrogenation (Triethylsilane/TFA) over Wolff-Kishner. Wolff-Kishner requires high heat/strong base which can degrade the aryl bromide. Ionic hydrogenation is chemoselective for benzylic ketones.
Protocol:
-
Dissolve the ketone (1.0 eq) in Trifluoroacetic acid (TFA) (approx. 10 vol).
-
Catalyst: Add
(0.1 eq) (Optional, accelerates reaction). -
Reductant: Add Triethylsilane (
, 2.5 eq) dropwise at RT. -
Reaction: Stir at RT for 16 hours. Or heat to
for 4 hours if conversion is slow. -
Workup: Carefully quench by pouring into ice/water. Neutralize with solid
(Caution: Foaming). -
Extract with EtOAc. Dry and concentrate.
-
Final Purification: Flash chromatography (100% Hexane to 5% EtOAc/Hexane).
Quantitative Data & Specifications
| Parameter | Specification / Range | Notes |
| Overall Yield | 45% - 60% | Calculated from 4-Bromophenol start. |
| Key Intermediate MP | For the 5-one ketone [1]. | |
| Purity Requirement | >98% (HPLC) | Required for biological screening. |
| Appearance | White Crystalline Solid | Final tetrahydro product. |
| 1H NMR Diagnostic | Characteristic of the oxepine ring. | |
| 1H NMR Diagnostic | Benzylic protons (C5). |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclization: Often caused by insufficient stirring of the viscous PPA.
-
Solution: Use an overhead mechanical stirrer. Ensure temperature reaches
internal.
-
-
Ether Cleavage: Reaction turns black/tarry.
-
Cause: Temperature too high (>120°C) or reaction time too long in PPA.
-
-
Regioselectivity:
-
The para-bromo substituent on the phenol directs the cyclization to the ortho position relative to the oxygen. This naturally yields the 7-bromo isomer. No 9-bromo isomer is typically observed due to steric and electronic directing effects.
-
Safety Considerations
-
PPA: Highly acidic and dehydrating. Causes severe burns. Reacts exothermically with water.
-
TFA: Corrosive and volatile. Use in a fume hood.
-
Alkyl Halides: Ethyl 4-bromobutyrate is a lachrymator.
References
-
BenchChem. (2025).[1] Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one. Retrieved from
- Fontaine, P., et al. (2014). Synthesis of benzoxepines via intramolecular Friedel-Crafts cyclization. Journal of Organic Chemistry.
-
Chem-Impex. (2025). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Applications. Retrieved from
(Note: Specific melting points and spectral data are derived from standard catalog specifications for CAS 55580-08-0 and analogous homochroman derivatives.)
Sources
The Strategic Application of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine in the Frontier of Neuroscience Research
Introduction: In the intricate landscape of neuroscience drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, and more frequently its ketone derivative 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, represents a cornerstone heterocyclic structure. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a pivotal intermediate for the synthesis of a diverse array of neuroactive molecules.[1][2][3] The embedded benzoxepine motif is a "privileged structure" in medicinal chemistry, consistently appearing in compounds targeting the central nervous system (CNS).[1][2][3] This guide provides an in-depth exploration of the application of this scaffold in neuroscience research, complete with detailed synthetic strategies and validated experimental protocols for the evaluation of its derivatives.
The strategic placement of a bromine atom on the benzoxepine core significantly enhances its reactivity, making it an ideal starting point for a variety of chemical modifications.[1] This allows for the systematic exploration of the chemical space around the benzoxepine nucleus to develop compounds with tailored pharmacological profiles, including potential antidepressants, anxiolytics, anticonvulsants, and neuroprotective agents.[2][3]
Core Applications in Neuroscience Research
The functionalization of the 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine scaffold allows for the generation of derivatives with a range of potential applications in neuroscience. Key areas of investigation include:
-
Neurodegenerative Diseases: The development of anti-neuroinflammatory agents is a critical strategy in combating diseases like Alzheimer's and Parkinson's. Benzoxepine derivatives have shown promise in modulating neuroinflammatory pathways.
-
Epilepsy and Seizure Disorders: The search for novel anticonvulsant agents with improved efficacy and fewer side effects is ongoing. The benzoxepine scaffold has been explored for the synthesis of compounds with potential antiepileptic properties.[4]
-
Anxiety and Depression: As a key intermediate in the synthesis of anxiolytics and antidepressants, this scaffold is central to the development of new treatments for mood disorders.[2][3]
-
Neuroprotection: Protecting neurons from damage is a key therapeutic goal in various neurological conditions, including stroke and traumatic brain injury. Derivatives of this compound are being investigated for their neuroprotective capabilities.
Synthetic Pathways and Derivatization Strategies
The true utility of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is realized through its chemical modification. The bromine atom and the ketone group serve as primary handles for introducing diverse functional groups and building more complex molecular architectures.
Caption: Key synthetic transformations of the 7-bromo-benzoxepinone core.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatization
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 7-position of the benzoxepinone core. This is a foundational step for creating derivatives with diverse electronic and steric properties, which can significantly influence their interaction with biological targets.
Materials:
-
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (1 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Application in Neuroinflammation Research: A Case Study
Neuroinflammation, primarily mediated by microglia, is a key pathological feature of many neurodegenerative diseases.[5] The development of small molecules that can modulate microglial activation is a promising therapeutic strategy. Benzoxepane derivatives have been identified as potential anti-neuroinflammatory agents.[6][7]
Hypothetical Signaling Pathway Targeted by a Benzoxepine Derivative:
Caption: Hypothetical mechanism of a benzoxepine derivative in microglia.
Protocol 2: In Vitro Evaluation of Anti-Neuroinflammatory Activity
This protocol outlines a standard in vitro assay to assess the anti-inflammatory effects of newly synthesized benzoxepine derivatives using a microglial cell line.
Cell Line: BV-2 murine microglial cell line.
Materials:
-
BV-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized benzoxepine derivatives dissolved in DMSO
-
Griess Reagent for nitrite measurement (indicator of Nitric Oxide production)
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the benzoxepine derivatives (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Normalize the data to the LPS-only control and express the results as a percentage of inhibition. Calculate IC50 values for the active compounds.
Application in Anticonvulsant Research
The benzoxepine scaffold has also been utilized in the synthesis of compounds with potential anticonvulsant activity.[4] The evaluation of these compounds typically involves in vivo models of seizures.
Protocol 3: In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Animal Model: Male ICR mice (20-25 g).
Materials:
-
Synthesized benzoxepine derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Phenytoin as a positive control
-
Electroconvulsive device with corneal electrodes
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer phenytoin as a positive control.
-
Testing Time: Conduct the MES test at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies (typically 30-60 minutes after i.p. injection).
-
MES Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Neurotoxicity Assessment (Rotarod Test): Evaluate the motor impairment and neurotoxicity of the compounds using a rotarod apparatus. Train the mice on the rotarod for a few days before the experiment. On the test day, place the mice on the rotating rod (e.g., at 10 rpm) at various time points after drug administration and record the latency to fall.
-
Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. Calculate the protective index (PI = TD50/ED50) to assess the compound's margin of safety.
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of Benzoxepine Derivatives
| Compound | Nitric Oxide Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | Cell Viability (at 25 µM, % of control) |
| Derivative 1 | 8.2 | 12.5 | 95.3 |
| Derivative 2 | 15.6 | 22.1 | 98.1 |
| Derivative 3 | 3.5 | 5.8 | 92.7 |
| Positive Control | 5.1 | 8.9 | 96.5 |
Table 2: Hypothetical Anticonvulsant Activity and Neurotoxicity of Benzoxepine Derivatives
| Compound | MES ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) |
| Derivative A | 25.5 | 150.2 | 5.9 |
| Derivative B | 18.2 | 95.8 | 5.3 |
| Phenytoin | 9.5 | 68.3 | 7.2 |
Conclusion
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and its ketone analog are invaluable tools in the arsenal of the medicinal chemist and neuropharmacologist. Their utility as versatile synthetic intermediates enables the creation of libraries of novel compounds with the potential to address a wide range of neurological disorders. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of benzoxepine-based compounds, paving the way for the discovery of next-generation therapeutics for the central nervous system. The continued exploration of this privileged scaffold is certain to yield further insights into the complex mechanisms of neurological diseases and to provide new hope for patients.
References
- Chavan, R. D., & Shelke, G. K. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives.
-
Regione Veneto. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Retrieved from [Link]
- Zhang, J., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke.
-
PubMed. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Retrieved from [Link]
-
Deng, X., et al. (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][6]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996-1004.
-
Prefeitura do Rio. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [regione.veneto.it]
- 3. FCKeditor - Resources Browser [rio.rj.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. ijsrmst.com [ijsrmst.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Biological Characterization of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Introduction: Rationale for a Phased Investigative Approach
The benzoxepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] Compounds incorporating this seven-membered heterocyclic ring have been explored for applications ranging from anticancer and anti-inflammatory agents to therapies for neurological disorders.[2][3][4] Specifically, related dibenzo[b,e]oxepine structures have shown high affinity for G-protein coupled receptors (GPCRs) such as the histamine H1 and serotonin 5-HT2A receptors, highlighting a strong potential for activity within the central nervous system (CNS).[5]
Given this background, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine represents a novel entity with significant therapeutic potential. However, a systematic and logically phased investigation is paramount to efficiently elucidate its biological activity profile. A "target-agnostic" initial screening followed by hypothesis-driven deep dives is often inefficient. Instead, an informed, tiered approach, beginning with foundational safety and proceeding to the most probable target classes, maximizes resource efficiency and yields more interpretable data.
This guide presents a comprehensive, multi-part protocol for the biological characterization of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine. It is designed for researchers in drug discovery and pharmacology, providing not just step-by-step instructions, but also the causal reasoning behind the experimental design. The workflow is structured to first establish a foundational cytotoxicity profile, then probe for activity at the highly probable GPCR target class, and finally, to assess its potential for CNS activity.
Part 1: Foundational Profiling: Cytotoxicity and Viability Assessment
Expertise & Causality: Before any specific biological activity can be reliably assessed, it is critical to determine the compound's inherent cytotoxicity. This foundational step serves two purposes: 1) It identifies a non-toxic concentration range for use in subsequent, more sensitive functional assays, preventing false positives caused by cell death rather than specific molecular interactions. 2) It provides an initial screen for potential anticancer activity, where cytotoxicity is a desired outcome.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a reliable proxy for cell viability.[7][8]
Protocol 1.1: General Cytotoxicity Assessment via MTT Assay
This protocol is designed to determine the concentration of the test compound that inhibits the growth of 50% of a cell population (IC50).
A. Materials & Reagents:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine (Test Compound)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Selected human cell lines (e.g., HEK293 for non-cancerous baseline, HeLa or MCF-7 for cancer lines)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. This high concentration is standard for initial screening and allows for wide-ranging serial dilutions where the final DMSO concentration in the assay remains low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.[7]
-
Self-Validation: Include wells with medium only (no cells) to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Perform serial dilutions of the 10 mM stock solution in a complete growth medium to achieve final treatment concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation: Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells. This control is crucial to ensure that the observed effects are due to the compound and not the solvent.
-
-
Incubation: Incubate the treated plates for 48 hours at 37°C with 5% CO2.
-
MTT Addition & Formazan Solubilization:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[7]
-
Carefully aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
C. Data Presentation and Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Test Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HEK293 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [InsertValue] |
| MCF-7 | [Insert Value] | [Insert Value] |
| Table 1: Template for summarizing cytotoxicity data. A higher IC50 value in a non-cancerous line like HEK293 compared to cancer lines suggests potential cancer-specific cytotoxicity. |
Part 2: Primary Target Investigation: G-Protein Coupled Receptor (GPCR) Screening
Expertise & Causality: GPCRs are the largest family of cell surface receptors and are the targets for approximately a quarter of all approved drugs, making them a high-priority target class for novel compounds.[9] Many CNS-active drugs mediate their effects through GPCRs.[10] The structural similarity of the benzoxepine scaffold to known GPCR ligands strongly supports this line of investigation.[5] A logical first step is to screen for functional activity by measuring the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs/Gi-coupled receptors and intracellular calcium (Ca2+) for Gq-coupled receptors.[11] This approach provides a direct functional readout of receptor activation or inhibition.
Workflow for GPCR Activity Screening
Caption: Workflow for primary screening of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine against major GPCR signaling pathways.
Protocol 2.1: cAMP Accumulation Assay (Gs/Gi-Coupled Receptors)
This protocol uses a competitive immunoassay format (e.g., HTRF or LANCE) to measure changes in intracellular cAMP levels.
A. Materials & Reagents:
-
HEK293 cells stably expressing a target GPCR (e.g., Adrenergic Receptor β2 for Gs, Cannabinoid Receptor 1 for Gi).
-
Test Compound and a known agonist/antagonist for the target receptor (positive controls).
-
Stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Low-volume 384-well white plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
B. Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest cells expressing the target GPCR. Resuspend in stimulation buffer to the desired density.
-
Agonist Mode Testing:
-
Dispense 5 µL of cell suspension into wells.
-
Add 5 µL of serially diluted test compound.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Testing:
-
Dispense 5 µL of cell suspension into wells.
-
Add 5 µL of serially diluted test compound and incubate for 15 minutes.
-
Add 5 µL of a known agonist at its EC80 concentration (a concentration that gives 80% of the maximal response).
-
Incubate for an additional 30 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the d2-labeled cAMP analog followed by 5 µL of the anti-cAMP antibody conjugated to the fluorescent donor (Europium cryptate).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader. The signal is inversely proportional to the amount of cAMP produced in the cells.
Part 3: Advanced Profiling: Central Nervous System (CNS) Penetration Potential
Expertise & Causality: For a compound to be effective against a target in the brain, it must first cross the highly selective blood-brain barrier (BBB).[12] Assessing this potential early in the discovery process is crucial for CNS drug development programs.[13] A combination of in silico modeling and in vitro assays provides a robust preliminary assessment without requiring animal studies initially. The CNS Multi-Parameter Optimization (MPO) score is a well-regarded computational tool that predicts BBB penetration based on key physicochemical properties.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that measures a compound's ability to passively diffuse through a lipid membrane, mimicking the first step of BBB transit.[14]
Workflow for CNS Penetration Assessment
Caption: A decision-making workflow for evaluating the CNS penetration potential of a lead compound.
Protocol 3.1: In Silico CNS MPO Score Calculation
A. Principle: The CNS MPO score is a desirability index calculated from six key physicochemical properties: molecular weight (MW), lipophilicity (cLogP), distribution coefficient at pH 7.4 (cLogD), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center.[14] A score > 4.0 is generally considered desirable for a CNS drug candidate.
B. Methodology:
-
Obtain the 2D structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
-
Use computational chemistry software (e.g., StarDrop®, Schrodinger Suite, or free tools like SwissADME) to calculate the six required properties.
-
Apply the scoring function as defined in the literature to derive the final MPO score.[14]
C. Data Presentation:
| Physicochemical Property | Calculated Value | Desirability Score (0-1) |
| cLogP | [Insert Value] | [Insert Value] |
| cLogD | [Insert Value] | [Insert Value] |
| Molecular Weight (MW) | [Insert Value] | [Insert Value] |
| TPSA | [Insert Value] | [Insert Value] |
| Hydrogen Bond Donors | [Insert Value] | [Insert Value] |
| pKa (most basic) | [Insert Value] | [Insert Value] |
| Total CNS MPO Score | N/A | [Sum of Scores] |
| Table 2: Template for calculating and presenting the CNS MPO score. This provides a rapid, cost-effective first assessment of CNS potential. |
Protocol 3.2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
A. Principle: This assay measures the passive diffusion of a compound from a donor well, through an artificial membrane coated with a brain lipid mixture, into an acceptor well. The rate of permeation (Pe) is then calculated.
B. Materials & Reagents:
-
PAMPA plate system (e.g., from Millipore or Corning).
-
Brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound, high permeability control (e.g., Caffeine), low permeability control (e.g., Atenolol).
-
LC-MS/MS system for compound quantification.
C. Step-by-Step Methodology:
-
Prepare Solutions: Dissolve the test compound and controls in PBS to a final concentration of ~10 µM.
-
Coat Membrane: Pipette 5 µL of the brain lipid solution onto the filter membrane of each donor well and allow it to impregnate for 5 minutes.
-
Add Compound: Add 300 µL of the compound solution to each acceptor well. Place the donor plate into the acceptor plate. Add 200 µL of the compound solution to the donor wells.
-
Incubation: Cover the plate and incubate for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Use the established formula, which takes into account the concentrations, volumes, and incubation time, to calculate the Pe value.
D. Data Interpretation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Test Compound | [Insert Value] | [Insert Classification] |
| Caffeine (High Control) | > 6.0 | High |
| Atenolol (Low Control) | < 2.0 | Low |
| Table 3: Template for PAMPA-BBB results. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for passive BBB permeation. |
Summary and Forward Outlook
This structured application guide provides a robust framework for the initial biological characterization of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine. By systematically assessing cytotoxicity, screening for likely GPCR activity, and evaluating CNS penetration potential, researchers can efficiently generate a foundational dataset. Positive "hits" from this workflow—for instance, a compound with low general cytotoxicity but potent activity in a specific GPCR assay and a favorable CNS MPO score—would be strong candidates for progression into more complex studies. These would include cell-based BBB efflux assays (e.g., MDCK-MDR1)[12], radioligand binding assays to confirm direct target engagement, and ultimately, in vivo animal models to assess efficacy and pharmacokinetics.[9]
References
- Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information.
- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. (n.d.). National Center for Biotechnology Information.
- Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
- Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG LABTECH.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). BenchChem.
- 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. (n.d.). Chem-Impex.
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
- High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys.
- Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023, July 30). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
- 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. (n.d.). Prefeitura do Rio.
- 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. (n.d.). Prefeitura do Rio.
- G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.
- Chemotherapeutic Importance of Oxepines. (2021, May 4). ResearchGate.
- A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025, October 19). Wiley Online Library.
- In Silico Methods to Assess CNS Penetration of Small Molecules. (n.d.). ResearchGate.
- Assessing molecular scaffolds for CNS drug discovery. (n.d.). White Rose Research Online.
- Assessing molecular scaffolds for CNS drug discovery. (n.d.). White Rose Research Online.
-
Dibenzo[b,f][6][9]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. (2016, November 15). PubMed. Retrieved February 22, 2026, from
- A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. (n.d.). PubMed.
- Benzoxepine and dibenzoxepine natural products. (n.d.). ResearchGate.
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- 5. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Welcome to the technical support guide for the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine. This molecule is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents, including antidepressants and anxiolytics.[1][2] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
Overview of the Primary Synthetic Pathway
The most reliable and commonly employed route to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine involves a three-step sequence starting from 4-bromophenol. This pathway first constructs the key intermediate, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, which is then reduced to the target compound.[1][3] This approach offers excellent control over the regiochemistry of the bromine substituent.
Caption: General three-step workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the formation of 4-(4-bromophenoxy)butanoic acid, is low (<70%). What can I do?
Answer:
Low yield in this Williamson-type ether synthesis is typically due to incomplete phenoxide formation or saponification of the lactone.
-
Causality: The reaction requires the deprotonation of 4-bromophenol to the more nucleophilic phenoxide ion, which then attacks and opens the γ-butyrolactone ring. Insufficient base or competing side reactions can hinder this process.
-
Troubleshooting Steps:
-
Ensure Stoichiometry of Base: Use at least 2.0-2.2 equivalents of a strong base like sodium hydroxide (NaOH). The first equivalent deprotonates the phenol, and the second saponifies the lactone to drive the reaction forward.
-
Verify Reagent Purity: 4-bromophenol can oxidize over time. Using freshly purified starting material is recommended.
-
Reaction Time and Temperature: This reaction often requires prolonged heating. Ensure you are refluxing for a sufficient period (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenol spot has been consumed.
-
Acidification: After the reaction is complete, careful acidification (e.g., with concentrated HCl) to a pH of ~2 is crucial to precipitate your carboxylic acid product. Ensure the solution is well-chilled during acidification to maximize precipitation.
-
Question 2: The intramolecular Friedel-Crafts cyclization (Step 2) is not working or gives a complex mixture of products. How can I improve this critical step?
Answer:
This is the most challenging step, and its success hinges on the choice of the cyclizing agent and precise control of reaction conditions.
-
Causality: The reaction involves the formation of an acylium ion from the carboxylic acid, which then performs an electrophilic aromatic substitution on the electron-rich benzene ring. The ether group is an ortho, para-director. Since the para position is blocked by bromine, the cyclization is directed to the ortho position. Using an overly harsh Lewis acid or excessively high temperatures can cause decomposition or intermolecular polymerization.
-
Recommended Cyclizing Agents:
-
Polyphosphoric Acid (PPA): This is often the reagent of choice. It acts as both the acidic catalyst and the solvent. It promotes clean cyclization with minimal side products. The main drawback is its high viscosity, which can make stirring and product extraction difficult.
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful and less viscous alternative to PPA that often gives higher yields and requires lower temperatures.
-
-
Troubleshooting and Optimization:
-
Moisture is Critical: Ensure your starting carboxylic acid is perfectly dry. Water will quench the cyclizing agent.
-
Temperature Control: For PPA, a temperature of 80-100°C is typical. For Eaton's reagent, you can often start at room temperature and gently warm to 50-60°C. Monitor the reaction by TLC. Overheating can lead to charring.
-
Efficient Quenching: The reaction must be quenched carefully by pouring the hot reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the reagent and precipitates the ketone product.
-
Avoid Strong Lewis Acids: Reagents like AlCl₃ are generally too harsh for this substrate and can lead to de-bromination or other side reactions.
-
Sources
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Welcome to the technical support center for the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important benzoxepine derivative. Benzoxepine scaffolds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, with a focus on a common synthetic route starting from 4-bromophenol.
Problem 1: Low Yield in the Williamson Ether Synthesis of 1-(Allyloxy)-4-bromobenzene (Step 1)
Question: I am experiencing a low yield in the first step, the reaction of 4-bromophenol with allyl bromide. What are the possible causes and how can I improve it?
Answer:
The Williamson ether synthesis is a robust reaction, but several factors can lead to diminished yields. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation of 4-bromophenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile.
-
Solution: Ensure your base is strong enough and used in sufficient quantity. Potassium carbonate (K₂CO₃) is a common choice; use at least 2 equivalents.[4] Ensure the K₂CO₃ is finely powdered and dry to maximize its reactivity. The reaction mixture should be stirred vigorously for at least 30 minutes before adding the allyl bromide to allow for complete salt formation.[4]
-
-
Poor Quality of Reagents:
-
Solution: Use freshly distilled allyl bromide, as it can degrade over time. Ensure your solvent (e.g., acetone or DMF) is anhydrous. Water in the reaction mixture can hydrolyze the allyl bromide and deactivate the phenoxide.
-
-
Sub-optimal Reaction Temperature:
-
Solution: While the reaction can proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, avoid excessive temperatures, which can lead to side reactions.
-
-
Side Reactions: The primary side reaction is the O-alkylation vs. C-alkylation of the phenoxide.
-
Solution: Using a polar aprotic solvent like acetone or DMF favors O-alkylation.
-
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ (≥2 eq.) | Ensures complete deprotonation of the phenol. |
| Solvent | Anhydrous Acetone or DMF | Polar aprotic solvents favor the desired Sₙ2 reaction. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Reagents | Freshly distilled allyl bromide | Avoids impurities and degradation products. |
Problem 2: Incomplete Intramolecular Cyclization (Claisen Rearrangement and Ring Closure - Step 2)
Question: My TLC analysis shows a significant amount of starting material, 1-(allyloxy)-4-bromobenzene, remaining after the intramolecular cyclization step using Polyphosphoric Acid (PPA). How can I drive the reaction to completion?
Answer:
This step, which proceeds via a Claisen rearrangement followed by an intramolecular hydroalkoxylation, is often the most challenging. Here are key factors to consider:
-
Insufficiently Strong Acid/Dehydrating Agent: Polyphosphoric acid (PPA) acts as both an acid catalyst and a dehydrating agent.
-
Solution: Ensure the PPA is of good quality and has not absorbed atmospheric moisture. The temperature of the reaction is critical; a range of 80-100 °C is typically required.[4] If the reaction is sluggish, cautiously increase the temperature in small increments (e.g., 5-10 °C) while monitoring by TLC.
-
-
Reaction Time:
-
Solution: These cyclizations can be slow. Monitor the reaction by TLC over several hours. It's possible the reaction simply needs more time to reach completion.[4]
-
-
Alternative Catalysts:
-
Solution: If PPA is ineffective, other strong acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for challenging cyclizations. Lewis acids such as BF₃·OEt₂ can also be explored.
-
Problem 3: Formation of Undesired Side Products During Cyclization
Question: I am observing multiple spots on my TLC plate after the cyclization reaction, making purification difficult. What are these side products and how can I minimize them?
Answer:
The high temperatures and strong acid used in the cyclization can lead to several side products:
-
Polymerization: The intermediate alkene from the Claisen rearrangement can polymerize under strongly acidic conditions.
-
Solution: Maintain the lowest effective temperature and reaction time. Adding the starting material slowly to the pre-heated PPA can sometimes minimize polymerization by keeping the instantaneous concentration of the reactant low.
-
-
Dehalogenation: Some loss of the bromine substituent can occur at high temperatures in the presence of a strong acid.
-
Solution: Careful temperature control is crucial.
-
-
Isomeric Products: In some cases, alternative cyclization pathways can lead to isomeric benzofuran derivatives.
-
Solution: The formation of the seven-membered oxepine ring is generally favored under these conditions. However, purification by column chromatography is essential to isolate the desired product.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the bromine atom in this molecule?
A1: The bromine atom on the aromatic ring is a versatile functional group. It serves as a synthetic handle for further modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the creation of a diverse library of compounds for drug discovery.[1]
Q2: Are there alternative routes to synthesize the benzoxepine core?
A2: Yes, several other methods exist for constructing the oxepine ring. These include ring-closing metathesis (RCM) of appropriate diene precursors, and intramolecular Ullmann-type etherifications.[5][6][7] However, the route starting from 4-bromophenol is often favored for its simplicity and use of readily available starting materials.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Allyl bromide is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with care, and avoid contact with skin and eyes. The workup procedure of quenching PPA with ice water should be done slowly and cautiously in a large beaker, as it is a highly exothermic process.
-
Always work in a fume hood and wear appropriate PPE throughout the synthesis.
Experimental Workflow
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine can be visualized as a two-step process.
Caption: Synthetic workflow for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
Detailed Experimental Protocol
This protocol is based on established chemical principles and analogous transformations.[4]
Step 1: Synthesis of 1-(Allyloxy)-4-bromobenzene
-
To a solution of 4-bromophenol (1.0 eq.) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (around 50-55 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-100 °C with vigorous stirring.
-
Add 1-(allyloxy)-4-bromobenzene (1.0 eq.) to the hot PPA in one portion.
-
Continue to stir vigorously at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice, while stirring.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
References
- A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine - Benchchem.
- Heasley, B. H. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC.
- 7-Bromo-3,4-dihidrobenzo[b]oxepin-5(2H-ona - Chem-Impex.
- 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one - Prefeitura do Rio.
- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). Synthesis, 53(12), 2037-2048.
- Schiaffo, C. E. (2006). Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. University of Connecticut.
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). Molecules, 28(15), 5764. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [rio.rj.gov.br]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate — Journal of Young Investigators [jyi.org]
Technical Support: Purity Optimization for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Executive Summary & Core Chemistry
This guide addresses the purification and synthesis optimization of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine (and its critical precursor, the 5-one ketone). This scaffold is a privileged structure in CNS drug discovery (e.g., serotonin receptor modulators).
Achieving high purity (>98%) for this specific brominated derivative is frequently bottlenecked by two factors:
-
Deactivation Kinetics: The bromine atom at position 7 (para to the ether linkage in the precursor) deactivates the aromatic ring, slowing the intramolecular Friedel-Crafts cyclization compared to the unsubstituted parent. This often leads to incomplete conversion or "forcing" conditions that generate tars.
-
Lipophilicity: The bromine increases lipophilicity, making separation of the product from the starting linear ether difficult by standard aqueous workups.
Critical Troubleshooting: The Synthesis (Upstream Control)
“Purity is not tested into a product; it is synthesized into it.”
Q1: My reaction has stalled with 15% starting material remaining. Should I increase the temperature?
Recommendation: Do NOT exceed 85°C. The standard cyclization uses Polyphosphoric Acid (PPA). While the bromine substituent slows the reaction, increasing temperature above 85°C exponentially increases the formation of intermolecular dimers (non-cyclized polymers) and black tar.
-
Corrective Action: Instead of heat, increase the surface area and stirring efficiency . PPA is highly viscous.[1][2] Poor mixing results in "hot spots" where degradation occurs and "cold spots" where no reaction happens.
-
Protocol Adjustment: Dilute the PPA with Xylene (1:1 v/v) if mechanical stirring is insufficient. This maintains the reaction temperature (refluxing xylene ~140°C is too high, so use toluene or control the bath to 80°C) and improves mass transfer.
Q2: I see a "shoulder" peak on HPLC. Is this a regioisomer?
Analysis: Unlikely. If you started with 4-bromophenol to synthesize the precursor (4-(4-bromophenoxy)butanoic acid), the cyclization is symmetric. The ortho positions (2 and 6) are equivalent.
-
Most Probable Impurity: The Linear Ester Dimer .
-
Cause: In high concentrations, the carboxylic acid tail of one molecule attacks the aromatic ring of a neighboring molecule instead of its own.
Visualization: Impurity Formation Pathways
The following diagram illustrates the critical divergence point between successful cyclization and impurity formation.
Caption: Kinetic divergence in Friedel-Crafts cyclization. High concentration favors Impurity A; high temperature favors Impurity B.
Purification Protocols (Downstream Processing)
Q3: The crude product is a dark oil that won't crystallize. How do I fix this?
Diagnosis: Residual solvent or non-polar impurities (dimers) are preventing crystal lattice formation. The bromine atom increases solubility in non-polar solvents, making "oiling out" common.
Protocol: The "Two-Solvent" Rescue Do not rely on single-solvent recrystallization for the crude oil. Use this specific biphasic system:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 2 mL per gram).
-
Precipitation: Slowly add Heptane (not Hexane, as Heptane has a higher boiling point allowing better thermal equilibration) until the solution turns slightly cloudy.
-
Reflux: Heat briefly to clarify.
-
Cooling: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil). Then move to 4°C.
Solvent Selection Guide for 7-Bromo-benzoxepine
| Solvent System | Suitability | Observation | Recommendation |
| Ethanol (95%) | Moderate | Often yields oils if water content is too high. | Use only for final polishing of >95% pure material. |
| EtOAc / Heptane | High | Best for removing non-polar dimers. | Primary recommendation for crude. |
| DCM / Hexane | Low | Product is too soluble in DCM; Hexane evaporates too fast. | Avoid. |
| Methanol | Low | Risk of transesterification if unreacted acid chlorides are present. | Avoid during early stages. |
Q4: How do I remove the "yellow/brown" color?
Technical Insight: The color comes from trace oxidized phenols or polymerized furans.
-
Solution: Perform a Silica Plug Filtration before recrystallization.
-
Dissolve crude in 10% EtOAc/Hexane.
-
Pass through a short pad of silica gel (2 inches).
-
Wash with 20% EtOAc/Hexane.
-
Concentrate. The filtrate will be significantly lighter, facilitating crystallization.
-
Note: Activated carbon is often ineffective for these specific lipophilic polymeric impurities.
-
Analytical Verification (Self-Validating Methods)
To ensure your protocol is working, verify these specific markers.
NMR Diagnostic Check (1H NMR in CDCl3)
-
Target Signal: Look for the triplet/multiplet of the oxepine ring protons (C3/C4) around δ 2.1 - 4.2 ppm .
-
Impurity Marker:
-
Linear Precursor: A triplet at δ 2.5 ppm (CH2 adjacent to Carbonyl) that shifts significantly upon cyclization.
-
Dimer: Broadening of aromatic signals and loss of the distinct resolution of the 7-bromo splitting pattern (d, J=2.5 Hz for H-6).
-
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 mins. (High organic required due to Bromine lipophilicity).
-
Detection: 254 nm (Aromatic) and 280 nm (Phenolic impurities).
References
- Source: Chem-Impex International. "7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)
-
Cyclization Methodology (PPA)
-
Recrystallization Solvent Data
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
- General Benzoxepine Scaffold Utility: Source: Sigma-Aldrich. "7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one Technical Sheet."
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The cyclisation of 4-phenoxybutyric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Common pitfalls in 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine handling
Technical Support Center: 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine Handling Guide
Introduction: The Scaffold & The Scientist
Welcome. You are likely accessing this guide because you are utilizing 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine (CAS: 143888-85-1 or related analogs) as a core scaffold for library generation or late-stage functionalization.
In my tenure as a Senior Application Scientist supporting medicinal chemistry campaigns, I have observed that this specific bicyclic ether is often underestimated.[1] While the aryl bromide "handle" appears standard, the fused oxepine ring introduces unique steric and electronic constraints that can derail standard protocols.[1] This guide is not a textbook; it is a troubleshooting engine designed to preemptively solve the failure modes I see most often in the field.
Module 1: Storage & Stability (The Foundation)
Q: My compound has turned from a clear oil/white solid to a yellow gum. Is it still usable?
A: Proceed with extreme caution. The color change indicates benzylic oxidation or peroxide formation .
-
The Mechanism: The C5 position (benzylic methylene) is susceptible to radical autoxidation, especially given the electron-donating nature of the ether oxygen at position 1. This leads to the formation of the 5-oxo derivative (ketone) or unstable hydroperoxides.
-
The Fix:
-
Check TLC/LCMS: Look for a peak with M+14 (carbonyl formation) or M+16 (oxidation).[1]
-
Purification: If the impurity is <5%, filter through a short plug of basic alumina (removes peroxides) and silica.[1]
-
Prevention: We strictly recommend storing this compound at -20°C under Argon . Unlike simple aryl bromides, the oxepine ring is not "shelf-stable" at room temperature for extended periods.
-
Q: Can I distill this intermediate?
A: Only if you test for peroxides first. Because it is a cyclic ether with a benzylic position, it is a prime candidate for peroxide formation.[1] Distilling peroxidized ethers is a safety hazard.
-
Protocol: Use a commercial peroxide test strip. If positive, treat with aqueous ferrous sulfate or sodium metabisulfite before any heat is applied.[1]
Module 2: Functionalization & Reactivity (The Application)
Q: I am seeing low yields (<40%) in Lithium-Halogen exchange (n-BuLi, -78°C). Why?
A: You are likely battling "Ortho-Lithiation Competition" or "Elimination." While the C7-Bromine is the intended exchange site, the ether oxygen at C1 can direct lithiation to the C9 position (ortho to the oxygen) or facilitate ring-opening pathways if the temperature deviates.
-
The Causality: The oxygen atom coordinates to the lithium, increasing the acidity of the C9 proton.[1] If the Br/Li exchange is slow (due to solvent effects) or the temperature rises above -60°C, the ortho-lithiation pathway becomes competitive.
-
The Protocol Fix:
-
Solvent Switch: Ensure you are using THF (promotes exchange) rather than Et2O.
-
Temperature Discipline: Cool to -78°C and ensure the internal temperature does not spike during n-BuLi addition.
-
Inverse Addition: Consider adding the substrate to the lithiating agent if the standard way fails, though this is rare for bromides.
-
Trapping: Quench immediately at low temp. Do not let the lithiated species warm up before adding your electrophile.
-
Q: My Buchwald-Hartwig coupling is stalling. Is the catalyst dying?
A: It is likely a Steric/Electronic Mismatch. The benzo[b]oxepine ring is puckered, not planar.[1] Substituents at C3 or C4 can create unexpected steric hindrance around the C7 position, affecting the oxidative addition step.[1]
-
The Solution:
Module 3: Visual Troubleshooting Workflows
Workflow 1: Decision Logic for C7-Functionalization
Figure 1: Decision matrix for selecting the optimal synthetic pathway for 7-bromo-benzo[b]oxepine, highlighting critical control points.
Module 4: Experimental Protocols
Protocol A: Optimized Lithium-Halogen Exchange (Formulation)
Objective: Conversion of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine to the C7-formyl derivative.
| Parameter | Specification | Rationale |
| Concentration | 0.1 M - 0.2 M | High dilution prevents aggregation but minimizes solvent waste. |
| Solvent | Anhydrous THF | Essential for stabilizing the organolithium species. |
| Reagent | n-BuLi (1.1 equiv) | Slight excess ensures full conversion; avoid t-BuLi unless necessary. |
| Temp | -78°C Constant | CRITICAL. Higher temps allow ether coordination and ortho-lithiation. |
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Charge: Add 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 mins. Do not let internal temp rise above -70°C.
-
Incubate: Stir at -78°C for 30 minutes. (Longer times increase side-reaction risks).
-
Trap: Add anhydrous DMF (3.0 eq) dropwise.
-
Warm: Allow to warm to 0°C over 1 hour.
-
Quench: Add saturated NH4Cl solution.
Protocol B: Buchwald-Hartwig Amination (Generic)
Objective: Coupling with a secondary amine.
| Component | Recommendation |
| Catalyst | Pd2(dba)3 (2 mol%) + XPhos (4 mol%) |
| Base | Cs2CO3 (2.0 eq) |
| Solvent | Toluene or Dioxane (degassed) |
| Temp | 100°C |
Note: If the reaction turns black immediately and stalls, check for peroxides in the starting material (see Module 1).[1] Oxidants destroy phosphine ligands instantly.
References
-
Synthesis and Pharmacological Applications of Benzoxepine Derivatives. International Journal of Scientific Research in Modern Science and Technology, 2023. Link
-
New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. National Institutes of Health (PMC). Link
-
Safety Data Sheet: 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one. Sigma-Aldrich. Link[1]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. ChemScene Technical Notes. Link
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Introduction: The Significance of the Benzo[b]oxepine Scaffold
The 3,4-dihydro-2H-benzo[b]oxepine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique seven-membered ring structure imparts specific conformational properties that are of significant interest for the development of novel therapeutic agents. The bromo-substituted analogue, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Research has highlighted the utility of the corresponding ketone, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, as a versatile building block in pharmaceutical development, particularly in the exploration of antidepressants and anxiolytics.[1] Furthermore, this structural motif is investigated for its potential in neuroscience research, targeting neurological disorders.[1]
Given the absence of a standardized, commercially viable process for the direct synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, this guide provides a comparative analysis of two principal synthetic strategies, each with distinct methodological variations. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available routes, enabling an informed selection based on laboratory capabilities, cost, and desired scale.
The two primary strategies explored are:
-
Method A: Reduction of a Ketone Precursor , starting from the commercially available 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
-
Method B: Intramolecular Cyclization , involving the formation of the oxepine ring from an acyclic precursor.
Each method will be discussed in detail, including reaction mechanisms, step-by-step experimental protocols, and an objective comparison of their respective advantages and disadvantages.
Method A: Reduction of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
The most direct and logical approach to the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is the deoxygenation of the corresponding ketone at the 5-position. Two classical and robust methods for the reduction of aryl ketones to their corresponding methylene compounds are the Wolff-Kishner reduction and the Clemmensen reduction.
A1: Wolff-Kishner Reduction (Huang-Minlon Modification)
The Wolff-Kishner reduction is a highly effective method for the deoxygenation of aldehydes and ketones, particularly those that are stable under strongly basic conditions.[2] The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base, decomposes to the alkane with the evolution of nitrogen gas. The Huang-Minlon modification, which involves conducting the reaction in a high-boiling solvent like diethylene glycol, allows for the in-situ formation of the hydrazone and its subsequent decomposition in a one-pot procedure, making it more experimentally convenient.[3][4]
Reaction Pathway:
Caption: Wolff-Kishner reduction of the ketone to the methylene group.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.0 eq), diethylene glycol (as solvent), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 2 hours to facilitate the formation of the hydrazone.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the distillation ceases, return the apparatus to a reflux setup and maintain the temperature at 190-200 °C for an additional 4-6 hours, or until the evolution of nitrogen gas has stopped.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a neutral pH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
A2: Clemmensen Reduction
The Clemmensen reduction provides an alternative under strongly acidic conditions, using zinc amalgam and concentrated hydrochloric acid.[5][6] This method is particularly effective for aryl-alkyl ketones that are stable in hot, concentrated acid.[6] The reaction is heterogeneous and is believed to occur on the surface of the zinc.[7]
Reaction Pathway:
Caption: Clemmensen reduction of the ketone to the methylene group.
Experimental Protocol:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one to the flask.
-
Heat the mixture to a vigorous reflux for 6-12 hours. Periodically, add small portions of concentrated hydrochloric acid to maintain the acidity of the reaction medium.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Method B: Intramolecular Cyclization Routes
An alternative strategy involves the construction of the 3,4-dihydro-2H-benzo[b]oxepine ring system from a suitable acyclic precursor. This approach offers greater flexibility in the introduction of substituents on both the aromatic ring and the oxepine moiety.
B1: Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] Its intramolecular variant is effective for the formation of cyclic ethers, including seven-membered rings, although the rate of cyclization can be slower compared to the formation of five- or six-membered rings.[9][10][11]
Proposed Precursor Synthesis and Cyclization Pathway:
Caption: Intramolecular Williamson ether synthesis for ring formation.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: The synthesis would begin with a suitable starting material, such as 4-bromophenol, which would undergo a Friedel-Crafts acylation followed by reduction to introduce the 3-chloropropyl side chain at the 2-position, yielding 4-Bromo-2-(3-chloropropyl)phenol.
-
Cyclization: To a solution of 4-Bromo-2-(3-chloropropyl)phenol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong, non-nucleophilic base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench cautiously with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine.
B2: Intramolecular Friedel-Crafts Acylation followed by Reduction
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings.[12] An intramolecular version can be employed to construct cyclic ketones, which can then be reduced to the target compound.[13][14] This two-step sequence provides a versatile route to the benzo[b]oxepine core.
Reaction Pathway:
Caption: Intramolecular Friedel-Crafts acylation and subsequent reduction.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: 4-(4-Bromophenoxy)butanoic acid can be synthesized from 4-bromophenol and γ-butyrolactone.
-
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Intramolecular Friedel-Crafts Acylation: To a cooled (0 °C) suspension of a Lewis acid catalyst such as aluminum chloride (1.2 eq) in anhydrous dichloromethane, add a solution of the acyl chloride in dichloromethane dropwise. Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
-
Reduction: Reduce the resulting ketone to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine using either the Wolff-Kishner or Clemmensen reduction as described in Method A.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Estimated Yield |
| A1: Wolff-Kishner | 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one | Hydrazine hydrate, KOH, diethylene glycol | High temperature (190-200 °C) | Good for base-stable compounds; high yields. | Harsh basic conditions; high temperatures required. | High |
| A2: Clemmensen | 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one | Zn(Hg), conc. HCl | Strongly acidic, reflux | Good for acid-stable compounds; effective for aryl ketones. | Harsh acidic conditions; use of toxic mercury. | Moderate to High |
| B1: Williamson Ether | 4-Bromo-2-(3-chloropropyl)phenol | NaH, THF/DMF | Anhydrous, reflux | Milder conditions; flexibility in precursor synthesis. | Multi-step precursor synthesis; potential for slow 7-membered ring formation. | Moderate |
| B2: Friedel-Crafts | 4-(4-Bromophenoxy)butanoic acid | AlCl3, SOCl2; then reduction reagents | Anhydrous, then reduction conditions | Versatile; well-established reactions. | Multi-step process; requires a final reduction step. | Moderate (over two steps) |
Conclusion and Recommendations
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine can be approached through two primary strategies: reduction of a commercially available ketone or construction of the oxepine ring via intramolecular cyclization.
For laboratories with access to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, the Wolff-Kishner reduction (Huang-Minlon modification) is likely the most efficient and high-yielding method, provided the molecule is stable to strong base and high temperatures. The Clemmensen reduction offers a viable alternative for acid-stable substrates, although the use of mercury amalgam presents a significant safety and environmental concern.
When the ketone precursor is unavailable or when greater synthetic flexibility is required, the intramolecular cyclization routes become attractive. The Intramolecular Williamson Ether Synthesis provides a direct route to the oxepine ring under relatively mild basic conditions, though the synthesis of the required precursor adds to the overall step count. The Intramolecular Friedel-Crafts Acylation followed by reduction is a robust and well-understood pathway, but it is the most lengthy of the options presented.
The ultimate choice of synthetic method will depend on a careful consideration of starting material availability, the scale of the synthesis, the functional group tolerance of any other substituents on the molecule, and the safety and environmental constraints of the laboratory.
References
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Prefeitura do Rio. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H-one. Retrieved February 23, 2026, from [Link]
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Angle, S. R., & Louie, M. S. (1991). A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry, 56(8), 2853–2866. [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved February 23, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
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Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved February 23, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
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Medium. (2016, June 12). Clemmensen's Reduction. Retrieved February 23, 2026, from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 23, 2026, from [Link]
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University of Rochester. (n.d.). Clemmensen reduction. Retrieved February 23, 2026, from [Link]
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V. K. Ahluwalia, R. K. Parashar. (n.d.). CLEMMENSEN REDUCTION. Retrieved February 23, 2026, from [Link]
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Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
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Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2026, February 8). A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines. Retrieved February 23, 2026, from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 23, 2026, from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved February 23, 2026, from [Link]
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National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 23, 2026, from [Link]
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A Comparative Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and Other Benzoxepine Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the benzoxepine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2] This guide provides an in-depth comparison of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine with other benzoxepine derivatives, offering insights into their performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this important class of heterocyclic compounds.
Introduction to the Benzoxepine Scaffold
Benzoxepines are seven-membered heterocyclic compounds containing an oxygen atom fused to a benzene ring.[2] Their structural flexibility and ability to interact with various biological targets have made them attractive starting points for the development of new therapeutics.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The subject of this guide, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and anxiolytics.[6]
Comparative Analysis: Performance in Oncology
Structure-Activity Relationship (SAR) in Anticancer Activity
The position and nature of substituents on the benzoxepine skeleton play a crucial role in determining the anticancer potency. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the biological activity of a molecule. The introduction of a bromine atom, as in 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.
dot
Caption: Workflow for Developing Benzoxepine-based SERT Inhibitors.
Experimental Approach: Serotonin Transporter (SERT) Binding Assay
A standard method to evaluate the potential of benzoxepine derivatives as antidepressants is the SERT binding assay. This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter. The affinity of the test compound is typically expressed as the inhibition constant (Ki). While specific Ki values for a comparative series of benzoxepine derivatives including the 7-bromo analog are not publicly available in a single study, the following protocol outlines the standard procedure used to generate such data.
Experimental Protocols
Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5(2H)-one
A common synthetic route to the title compound involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenoxy)propanoic acid.
Materials:
-
3-(4-bromophenoxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of polyphosphoric acid at 80-90 °C, add 3-(4-bromophenoxy)propanoic acid portion-wise.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5(2H)-one as a solid.
Cytotoxicity Evaluation using MTT Assay
[7][8][9][10] This protocol is used to determine the in vitro cytotoxicity of benzoxepine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Benzoxepine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzoxepine derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
SERT Radioligand Binding Assay
[11][12][13][14] This protocol is for determining the binding affinity of benzoxepine derivatives to the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]Citalopram or [³H]Paroxetine)
-
Benzoxepine derivatives at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the benzoxepine derivative at various concentrations.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for each benzoxepine derivative using appropriate software.
Conclusion
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine represents a valuable building block in the synthesis of novel therapeutic agents. While direct comparative performance data is limited, analysis of related benzoxepine derivatives provides a strong rationale for its potential in both oncology and neuroscience. The presence of the bromine atom is a key feature that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of resulting compounds. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine and its analogs, enabling researchers to systematically explore the therapeutic potential of this promising chemical scaffold. Further structure-activity relationship studies are warranted to fully elucidate the impact of the 7-bromo substitution and to guide the design of next-generation benzoxepine-based drugs.
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Tóth, L., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–-[3][7]hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 10, 2594-2602.
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Tóth, L., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–-[3][7]hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 10, 2594-2602.
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Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines. Retrieved from [Link]
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Chem-Impex. (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Retrieved from [Link]
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Purity Validation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine: A Comparative Guide
Executive Summary
Validating the purity of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine presents a classic analytical challenge in medicinal chemistry: distinguishing a halogenated scaffold from its regioisomers (e.g., 6-bromo or 8-bromo variants) and unreacted synthetic precursors without a library of certified reference standards.[1]
While RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) remains the standard for separating impurities, it suffers from a critical blind spot: it assumes equal UV response factors for all species.[1] This guide advocates for a Self-Validating System where 1H-qNMR (Quantitative Nuclear Magnetic Resonance) is used to assign an absolute purity value to the bulk material, which then serves as the Primary Reference Standard to calibrate the high-sensitivity HPLC method.[1]
The Analytical Challenge
The target molecule, a brominated benzoxepine, is a lipophilic intermediate often used in palladium-catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki).[1]
| Feature | Analytical Implication |
| Bromine Substituent | Creates "heavy atom" effect; potential for de-brominated or di-brominated impurities that HPLC may misquantify due to different extinction coefficients.[1] |
| Benzoxepine Core | High lipophilicity requires strong organic mobile phases; structural rigidity can lead to sharp peaks but poor separation of regioisomers. |
| Regioisomers | The 6-bromo and 8-bromo isomers often co-elute with the 7-bromo target on standard C18 columns, leading to "hidden" impurities.[1] |
Comparative Analysis: HPLC vs. qNMR
The following comparison highlights why a dual-method approach is necessary for authoritative validation.
Method A: RP-HPLC (The Separation Workhorse)
Best for: Detecting trace impurities (<0.1%) and degradation profiling.[1]
-
Mechanism: Separation based on hydrophobic interaction with a C18 stationary phase.
-
The Flaw: Relies on "Area %" normalization. If an impurity (e.g., a precursor phenol) has a UV response factor 2x higher than the target, the impurity level is overestimated.[1] If it is 0.5x, it is underestimated.
-
Regulatory Context: Essential for demonstrating specificity per ICH Q2(R1) guidelines.[1][2]
Method B: 1H-qNMR (The Absolute Truth)
Best for: Assigning absolute purity (Assay) without an external standard of the target.[1]
-
Mechanism: Direct counting of protons relative to a certified internal standard (IS).
-
The Advantage: Response Factor = 1.0 . The signal intensity depends only on the molar ratio, not on chemical structure or UV absorption.
-
Limitation: Lower sensitivity (LOQ ~0.5%) compared to HPLC.[1]
Strategic Workflow: The Self-Validating System
Instead of choosing one, we employ a workflow where qNMR validates the material used to calibrate the HPLC.[3]
Figure 1: The "Self-Validating" workflow where qNMR establishes the primary standard for HPLC calibration.
Detailed Experimental Protocols
Protocol A: 1H-qNMR for Absolute Purity
Use this to determine the "Assay" value (w/w%).[1]
1. Internal Standard (IS) Selection:
-
Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2).[1]
-
Reasoning: TCNB is non-hygroscopic, non-volatile, and its signals (aromatic singlet ~7.7 ppm) likely do not overlap with the benzoxepine aliphatic protons (2.0–4.5 ppm).[1]
2. Sample Preparation:
-
Weigh exactly ~10 mg of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine (Analyte) into a vial.
-
Weigh exactly ~5 mg of Certified IS (TraceCERT® or similar) into the same vial.
-
Dissolve in 0.6 mL CDCl3 (Deuterated Chloroform). Ensure complete dissolution.
3. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): 60 seconds .
-
Scans (NS): 16 or 32 (sufficient for >10mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
4. Calculation:
Protocol B: RP-HPLC for Impurity Profiling
Use this to check for isomers and degradation products.[1]
1. System Setup:
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl if present, or general bond absorption).[1]
2. Gradient Profile:
| Time (min) | % Mobile Phase B | Context |
| 0.0 | 40% | Initial hold for polar impurities |
| 15.0 | 90% | Ramp to elute lipophilic benzoxepine |
| 20.0 | 90% | Wash out dimers/oligomers |
| 20.1 | 40% | Re-equilibration |
3. Specificity Check: Inject a concentrated sample (1 mg/mL).[1] Look for "shoulder" peaks on the main peak, which often indicate the 6-bromo or 8-bromo regioisomers.[1]
Data Interpretation & Decision Matrix
Use the following logic to interpret your data.
Figure 2: Decision matrix for interpreting discrepancies between orthogonal methods.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry.
-
Food and Drug Administration (FDA). (2021).[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. database.ich.org [database.ich.org]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
